MC-VC-PABC-C6-alpha-Amanitin is a sophisticated antibody-drug conjugate designed for targeted cancer therapy. This compound combines the potent anticancer toxin alpha-Amanitin with the monoclonal antibody MC-VC-PABC-C6, facilitating selective targeting of HER2-positive tumor cells, which are often associated with aggressive forms of breast and gastric cancers . Alpha-Amanitin is a bicyclic octapeptide derived from the Amanita mushroom species, particularly known for its ability to inhibit RNA polymerase II, a crucial enzyme in the transcription process of eukaryotic cells .
Alpha-Amanitin is primarily sourced from the death cap mushroom (Amanita phalloides), which is notorious for its high toxicity. The synthesis of alpha-Amanitin has been a focus of research due to difficulties in obtaining it directly from natural sources, prompting the development of synthetic methods to produce this compound in a scalable manner . The MC-VC-PABC-C6 linker facilitates the conjugation process, enhancing the delivery of alpha-Amanitin specifically to cancer cells .
MC-VC-PABC-C6-alpha-Amanitin falls under the category of antibody-drug conjugates (ADCs), which are innovative therapeutic agents that combine an antibody with a cytotoxic drug. This classification is significant in oncology as it enables targeted delivery of potent drugs to cancer cells while minimizing damage to healthy tissues .
The synthesis of MC-VC-PABC-C6-alpha-Amanitin involves several key steps that highlight modern synthetic chemistry techniques. The production typically starts with the synthesis of alpha-Amanitin using a convergent total synthesis approach, which allows for efficient assembly of its complex structure . This method employs non-proteinogenic amino acids and utilizes a series of coupling reactions to form the bicyclic structure characteristic of alpha-Amanitin.
The molecular formula for MC-VC-PABC-C6-alpha-Amanitin is with a molecular weight of approximately 1616.79 g/mol . The structure features:
The structural integrity and purity of synthesized alpha-Amanitin have been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, ensuring that synthetic versions match their natural counterparts .
The primary chemical reactions involved in synthesizing MC-VC-PABC-C6-alpha-Amanitin include:
The reactions are typically carried out under controlled conditions to ensure high yields and minimize side products. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to purify intermediates and final products.
MC-VC-PABC-C6-alpha-Amanitin exerts its pharmacological effects by selectively binding to HER2 receptors on cancer cells. Upon internalization, the alpha-Amanitin component inhibits RNA polymerase II, leading to disrupted transcription and ultimately cell death . This mechanism highlights its potential effectiveness against tumors that express high levels of HER2.
Studies have shown that this mechanism can lead to significant cytotoxic effects in HER2-positive cancer cell lines, making it a promising candidate for targeted cancer therapies .
MC-VC-PABC-C6-alpha-Amanitin is primarily utilized in scientific research focused on cancer therapeutics. Its applications include:
Human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor overexpressed in 15–30% of breast cancers and 10–30% of gastric cancers, driving oncogenesis through activation of PI3K–AKT and RAS–MAPK signaling pathways [4] [7]. HER2 overexpression correlates with aggressive tumor behavior, metastatic potential, and historically poor prognosis [4]. Monoclonal antibodies (mAbs) like trastuzumab revolutionized HER2-positive cancer treatment but face limitations including intrinsic/acquired resistance and inadequate intracellular cytotoxicity [7].
Antibody-drug conjugates (ADCs) overcome these limitations by combining the precision of mAbs with potent cytotoxic payloads. The ADC paradigm involves:
Table 1: Evolution of Payload Classes in HER2-Targeted ADCs
Payload Class | Representative Agents | Mechanism of Action | Limitations |
---|---|---|---|
Microtubule Inhibitors | T-DM1 (DM1) | Microtubule disruption → Mitotic arrest | Resistance via P-gp efflux pumps |
Topoisomerase Inhibitors | T-DXd (DXd) | DNA strand breaks → Replication stress | Off-target hematological toxicity |
Transcriptional Disruptors | MC-VC-PABC-C6-α-Amanitin | RNA polymerase II inhibition → Transcriptional arrest | Narrow therapeutic window (requires targeting) |
Early ADC payloads relied on tubulin inhibitors (e.g., DM1 in T-DM1, MMAE in RC48) with IC₅₀ values in the picomolar range. These agents disrupt microtubule dynamics, arresting cells in mitosis [5] [6]. However, their efficacy is constrained by:
Second-generation payloads shifted toward DNA-damaging agents:
The latest innovation involves transcriptional disruptors targeting RNA polymerase II (RNA Pol II). Unlike tubulin or DNA, RNA Pol II has no functional redundancy, making it a compelling target for overcoming resistance [1] [3].
Table 2: Payload Mechanisms in HER2-Targeted ADCs
Payload Mechanism | Molecular Target | Biological Consequence | Example ADC |
---|---|---|---|
Microtubule Inhibition | Tubulin polymers | Mitotic arrest | T-DM1, RC48 |
DNA Damage | Topoisomerase I/DNA | Replication fork collapse | T-DXd |
Transcriptional Arrest | RNA polymerase II | Global mRNA synthesis shutdown | MC-VC-PABC-C6-α-Amanitin |
α-Amanitin, a bicyclic octapeptide from Amanita phalloides mushrooms, is a potent and irreversible inhibitor of RNA Pol II. It binds the enzyme’s bridge helix, stalling transcriptional elongation and triggering apoptosis within hours [1] [3]. Its properties make it ideal for ADC payloads:
MC-VC-PABC-C6-α-Amanitin integrates α-Amanitin into a HER2-targeted ADC via:
Table 3: Key Advantages of α-Amanitin vs. Conventional Payloads
Property | α-Amanitin | DM1 (Maytansinoid) | DXd (Camptothecin) |
---|---|---|---|
Target | RNA Pol II | Tubulin | Topoisomerase I |
Potency (IC₅₀) | 1–10 nM | 10–100 pM | 0.5–5 nM |
Cell Cycle Independent | Yes | No | Partial |
Bystander Effect | High (membrane-permeable) | Low | Moderate |
MDR Resistance Risk | Low | High | Moderate |
Preclinical studies confirm:
The C6 spacer in MC-VC-PABC-C6-α-Amanitin optimizes hydrophobicity and plasma stability vs. shorter-chain analogues (e.g., Mal-C6-α-Amanitin) [8]. This positions it as a candidate for treating T-DM1/T-DXd-resistant HER2⁺ malignancies.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3